4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetically derived small molecule that acts as an inverse agonist of the nuclear receptor RORγ. [] This classification stems from its ability to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a peptide derived from steroid receptor coactivator 1. [] As an inverse agonist, it binds to the receptor and inhibits its basal activity, contrasting with agonists that activate the receptor.
This compound has garnered significant interest in scientific research, particularly within the field of immunology, due to its potential for treating autoimmune diseases. [] Its ability to target RORγ, a key regulator of T-helper 17 (TH17) cell function and development, makes it a promising candidate for modulating immune responses. []
The molecular structure of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide comprises a central tetrahydroquinoline ring system. [] Attached to this ring are a 4-fluorobenzamide moiety and a 4-fluorophenylsulfonyl group at positions 6 and 1, respectively.
A cocrystal structure of this compound bound to the RORγ-LBD revealed crucial structural insights. [] Notably, hydrophobic interactions induce a specific conformation within the binding pocket around the substituted benzamide moiety. [] Additionally, a key hydrogen bond forms between the amide NH group of the compound and the His479 residue of the RORγ-LBD, further stabilizing the interaction. []
4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its biological activity by acting as an inverse agonist of the nuclear receptor RORγ. [] Unlike agonists that activate the receptor upon binding, inverse agonists stabilize an inactive conformation of the receptor, thereby suppressing its constitutive activity.
The compound achieves this by binding to the ligand-binding domain of RORγ, preventing the recruitment of coactivator proteins essential for its transcriptional activity. [] This disruption of the RORγ signaling pathway ultimately leads to the downstream inhibition of IL-17 production in TH17 cells. []
The primary application of 4-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its potential as a therapeutic agent for autoimmune diseases. [] By inhibiting RORγ, this compound effectively suppresses the production of IL-17, a pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune disorders. []
Studies have demonstrated its ability to inhibit IL-17 secretion from human TH17 cells in vitro, suggesting its potential for modulating immune responses in vivo. [] This finding has sparked interest in exploring its efficacy in preclinical models of autoimmune diseases like rheumatoid arthritis, psoriasis, and multiple sclerosis.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7